molecular formula C31H26N2O10 B3028033 5(6)-Sfx,SE CAS No. 148356-01-8

5(6)-Sfx,SE

Cat. No. B3028033
CAS RN: 148356-01-8
M. Wt: 586.5
InChI Key: OEKZTXDDIMSZIG-UHFFFAOYSA-N
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Description

5(6)-Sfx,SE is a synthetic, non-peptide, small molecule that has been developed as a potential therapeutic agent for various diseases. It has been studied for its therapeutic potential in the treatment of cancer, inflammation, and neurological disorders. This compound is a novel, selective, and potent inhibitor of the enzyme 5-lipoxygenase (5-LOX). 5-LOX is an enzyme involved in the biosynthesis of leukotrienes, which are lipid mediators that are involved in the development of inflammation, asthma, and cancer.

Scientific Research Applications

High-Resolution Protein Structure Determination

Serial Femtosecond Crystallography (SFX) using X-ray free-electron lasers (XFELs) has significantly advanced high-resolution protein structure determination. It enables the study of microcrystals of proteins, providing insights into the structure of difficult-to-crystallize molecules. This methodology overcomes limitations related to large crystal growth and radiation damage, thus facilitating a detailed analysis of protein structures (Boutet et al., 2012).

Expansion in Structural Biology

SFX has revolutionized structural biology by allowing for the study of nano/micrometer-sized crystals at near-physiological temperatures. This expansion upon traditional crystallographic constraints has enabled access to previously restricted scientific areas, cultivating new methods for sample delivery and data processing in the field of structural biology (Martín-García et al., 2016).

Time-Resolved Studies and Dynamic Structural Biology

SFX methods enable time-resolved studies of biological systems, a concept often referred to as dynamic structural biology. This approach allows for the generation of stop-motion molecular movies of macromolecular function, providing detailed mechanistic insights that can lead to the development of better drugs and treatments (Orville, 2020).

Sample Delivery Systems Development

The advancement of SFX has necessitated the development of various sample delivery systems, which are crucial for efficient data collection in structural biology experiments. Innovations in sample delivery have expanded the applications of SFX and enabled the collection of high-quality data from a wide range of crystal sizes and shapes (Zhao et al., 2019).

Applications in Educational and Learning Environments

SFX techniques have been applied in educational settings to enhance the understanding of scientific principles. Studies have shown that incorporating scientific approaches, like those used in SFX, into learning environments can positively impact student motivation and learning outcomes (Amir & Haling, 2019).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26N2O10/c34-18-6-9-21-24(15-18)41-25-16-19(35)7-10-22(25)31(21)23-14-17(5-8-20(23)30(40)42-31)29(39)32-13-3-1-2-4-28(38)43-33-26(36)11-12-27(33)37/h5-10,14-16,34-35H,1-4,11-13H2,(H,32,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKZTXDDIMSZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)C2=CC3=C(C=C2)C(=O)OC34C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601104518
Record name 2,5-Dioxo-1-pyrrolidinyl 6-[[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-6-yl)carbonyl]amino]hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601104518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

148356-01-8
Record name 2,5-Dioxo-1-pyrrolidinyl 6-[[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-6-yl)carbonyl]amino]hexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148356-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dioxo-1-pyrrolidinyl 6-[[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-6-yl)carbonyl]amino]hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601104518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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